molecular formula C14H17N3O B4008089 2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE

2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE

Cat. No.: B4008089
M. Wt: 243.30 g/mol
InChI Key: UYJAFPWGKKJXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE is a complex organic compound that features a hydroxyphenyl group and a pyrazolyl group

Properties

IUPAC Name

2-(2-hydroxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-8-14(2,3)17(16-10)12(9-15)11-6-4-5-7-13(11)18/h4-7,12,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJAFPWGKKJXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves multi-step organic reactions. One common route might include the condensation of a hydroxyphenyl derivative with a pyrazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, materials, and possibly in the development of new polymers.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-HYDROXYPHENYL)-2-(3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE
  • 2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-1H-PYRAZOL-1-YL)ACETONITRILE

Uniqueness

The uniqueness of 2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE lies in its specific structural features, such as the combination of a hydroxyphenyl group with a pyrazolyl group, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE
Reactant of Route 2
2-(2-HYDROXYPHENYL)-2-(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE

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